molecular formula C12H11N3O B079823 3-(1-Benzyltriazol-4-yl)prop-2-enal CAS No. 13482-78-5

3-(1-Benzyltriazol-4-yl)prop-2-enal

Cat. No.: B079823
CAS No.: 13482-78-5
M. Wt: 213.23 g/mol
InChI Key: YEPPFGWFEMTAPG-UHFFFAOYSA-N
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Description

3-(1-Benzyltriazol-4-yl)prop-2-enal ( 13482-78-5 ) is a chemical compound with the molecular formula C12H11N3O and a molecular weight of 213.23 g/mol . It features a unique structure combining a benzyl-protected 1,2,3-triazole ring with an acrolein (prop-2-enal) moiety . This molecular architecture makes it a valuable multifunctional intermediate in organic synthesis and materials science research. The compound is characterized by a high topological polar surface area of 47.8 and an estimated boiling point of 439.6°C . Its structure presents two primary sites for chemical modification: the triazole ring, which can engage in dipole-dipole interactions and coordinate with metals, and the aldehyde group, which is highly reactive for condensation and nucleophilic addition reactions. As a research chemical, this compound is envisioned as a key precursor for the development of more complex molecules. Potential research applications include its use as a building block for pharmaceutical candidates, particularly those exploring the biological activity of triazole derivatives, and in polymer science for creating dynamic cross-linked networks with tailored properties. This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-benzyltriazol-4-yl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c16-8-4-7-12-10-15(14-13-12)9-11-5-2-1-3-6-11/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPPFGWFEMTAPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407081
Record name 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13482-78-5
Record name 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis of Aldehyde Precursors:the Aldehyde Moiety Could Potentially Be Synthesized from a Corresponding Carboxylic Acid or Alcohol Precursor Using Enzymes.

Carboxylic Acid Reductases (CARs): These enzymes (EC 1.2.1.30) can directly reduce a carboxylic acid, such as 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid, to the corresponding aldehyde. mdpi.comnih.gov This avoids the use of traditional, often harsh, reducing or oxidizing agents.

Alcohol Dehydrogenases (ADHs) or Oxidases: Alternatively, if (1-benzyl-1H-1,2,3-triazol-4-yl)methanol is synthesized, it could be oxidized to the aldehyde using an alcohol dehydrogenase or oxidase. researchgate.net These enzymatic oxidations are highly selective and avoid heavy metal oxidants. nih.gov

Formation of the α,β Unsaturated Aldehyde:the Creation of the Prop 2 Enal Structure is a Key Challenge. Biocatalysis Offers Several Potential Strategies:

Oxidation of an Unsaturated Alcohol: A highly plausible route involves the selective oxidation of the corresponding α,β-unsaturated alcohol, 3-(1-benzyltriazol-4-yl)prop-2-en-1-ol. Whole-cell biocatalysis systems have been developed that efficiently oxidize various α,β-unsaturated alcohols to their aldehydes with high selectivity, overcoming problems of overoxidation seen in chemical methods. nih.gov

Enzymatic Condensation: Inspired by organocatalysis, enzymes like 4-oxalocrotonate tautomerase (4-OT) have been shown to promiscuously catalyze Michael additions and could potentially be engineered for aldol-type condensations to form the C=C bond. acs.org

The application of biocatalysis could significantly improve the sustainability of the synthesis, particularly in the later stages involving the formation and modification of the aldehyde functional group. researchgate.netasm.org

Chemical Reactivity and Mechanistic Investigations of 3 1 Benzyltriazol 4 Yl Prop 2 Enal

Reactivity Profiles of the 1-Benzyl-1,2,3-Triazole Moiety

The 1-benzyl-1,2,3-triazole ring system is a stable aromatic scaffold. Its reactivity is characterized by the involvement of its nitrogen atoms and the acidity of its C-H proton.

Nitrogen Atom Reactivity and Derivatization

The 1,2,3-triazole ring contains three nitrogen atoms, each with a lone pair of electrons. However, the delocalization of these electrons within the aromatic system significantly reduces their basicity and nucleophilicity compared to amines. In the case of 1-substituted 1,2,3-triazoles, such as the 1-benzyl derivative, the nitrogen atoms at positions 2 and 3 are potential sites for electrophilic attack.

Alkylation reactions on the 1,2,3-triazole ring typically result in the formation of triazolium salts. The regioselectivity of such reactions is influenced by both steric and electronic factors. While the N-2 and N-3 positions are available for derivatization, the synthetic utility often lies in the initial formation of the triazole ring itself, for instance, through the well-established copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles nih.gov.

C-H Acidic Proton Reactivity and Functionalization

The proton at the C-5 position of the 1,2,3-triazole ring exhibits a degree of acidity. This acidity is enhanced by the electron-withdrawing nature of the adjacent nitrogen atoms. This property allows for deprotonation by a strong base to form a triazolyl anion. This anion can then act as a nucleophile, enabling the introduction of various functional groups at the C-5 position.

While the target molecule, 3-(1-Benzyltriazol-4-yl)prop-2-enal, is substituted at the C-4 position, this inherent reactivity of the triazole C-H bond is a key aspect of the functionalization of the parent heterocyclic system.

Reactivity of the α,β-Unsaturated Aldehyde Functionality

The α,β-unsaturated aldehyde group is a versatile functionality characterized by two electrophilic centers: the carbonyl carbon and the β-carbon. This dual reactivity allows for a range of nucleophilic additions.

Michael Addition Reactions

The presence of a conjugated system in α,β-unsaturated aldehydes makes the β-carbon susceptible to nucleophilic attack in a process known as the Michael addition or 1,4-conjugate addition. This reaction is particularly favorable with soft nucleophiles.

Table 1: Examples of Michael Donors for Reaction with α,β-Unsaturated Aldehydes

Nucleophile TypeSpecific Example
ThiolatesBenzenethiol
EnolatesDiethyl malonate
AminesPiperidine
CyanidesSodium cyanide

The mechanism of the thia-Michael addition, for instance, involves the formation of a thiolate anion which then attacks the β-carbon of the α,β-unsaturated system. This is a highly efficient method for the formation of carbon-sulfur bonds researchgate.netnih.govmdpi.com. The reaction can often proceed under mild, catalyst-free conditions researchgate.net. The general mechanism involves the initial formation of a thiolate, which then adds to the acceptor to form a negatively charged intermediate. A subsequent proton exchange yields the final Michael adduct nih.gov.

Aldol (B89426) and Related Condensation Reactions

The aldehyde functionality in this compound can participate in aldol and related condensation reactions. In these reactions, the aldehyde can act as the electrophilic partner. For instance, in a crossed aldol condensation, an enolate generated from another carbonyl compound (like acetone) can attack the carbonyl carbon of the α,β-unsaturated aldehyde.

A study on the aldol condensation of acetone with p-anisaldehyde demonstrates the general principle where the enolate of acetone attacks the aldehyde to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone magritek.com. Similarly, the aldehyde group in the title compound would be expected to react with enolates. Research on the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole-5-carbaldehyde has shown its successful use in an aldol condensation reaction, highlighting the reactivity of the aldehyde group attached to the triazole ring researchgate.net.

The target molecule can also be synthesized via a condensation reaction. For example, a Wittig reaction between 1-benzyl-1H-1,2,3-triazole-4-carbaldehyde and an appropriate phosphorus ylide would yield the α,β-unsaturated system. The Wittig reaction is a versatile method for the formation of alkenes from carbonyl compounds sciepub.com.

Nucleophilic Additions to the Carbonyl Group

Direct nucleophilic attack at the carbonyl carbon, known as 1,2-addition, is also a significant reaction pathway for α,β-unsaturated aldehydes. This is particularly common with hard nucleophiles, such as Grignard reagents and organolithium compounds libretexts.orgmasterorganicchemistry.comyoutube.com.

The addition of a Grignard reagent, for example, to the carbonyl group of this compound would proceed through a nucleophilic attack on the carbonyl carbon, followed by protonation of the resulting alkoxide to yield a secondary allylic alcohol. The general mechanism for the addition of Grignard reagents to carbonyls involves an initial Lewis acid-base interaction, followed by nucleophilic attack and subsequent protonation libretexts.org.

Table 2: Comparison of 1,2-Addition and 1,4-Addition to α,β-Unsaturated Aldehydes

Reaction TypeAttacking NucleophileProduct Type
1,2-AdditionHard Nucleophiles (e.g., Grignard reagents)Allylic Alcohol
1,4-Addition (Michael)Soft Nucleophiles (e.g., Thiolates, Enolates)Saturated Aldehyde with β-substituent

The choice between 1,2- and 1,4-addition is influenced by the nature of the nucleophile, the substrate, and the reaction conditions.

Intermolecular Reactions and Derivative Synthesis Utilizing the Compound

The presence of both an aldehyde and a Michael acceptor in this compound allows for a variety of intermolecular reactions, leading to the synthesis of diverse derivatives. The aldehyde group can readily undergo nucleophilic addition reactions, while the conjugated double bond is susceptible to attack by nucleophiles in a Michael-type fashion.

Research has shown that related 1,2,3-triazole-containing aldehydes can be synthesized through the 1,3-dipolar cycloaddition of alkynes with substituted phenyl azides, a "click chemistry" approach that offers high yields and regioselectivity. For instance, the reaction of 4-(diethylamino)-2-(prop-2-yn-1-yloxy)benzaldehyde with various phenyl azides in the presence of a copper(I) catalyst efficiently yields 1,2,3-triazole-substituted benzaldehydes cahiersmagellanes.com. This methodology suggests a plausible synthetic route to this compound itself, starting from a suitable propargylated aldehyde and benzyl (B1604629) azide.

Once formed, the aldehyde functionality can be further derivatized. For example, it can be converted to an oxime, which can then participate in further transformations. The synthesis of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides demonstrates the reactivity of the position alpha to the triazole ring, which is analogous to the aldehyde group in the target compound mdpi.com.

Furthermore, the α,β-unsaturated system can react with a variety of nucleophiles. While specific examples with this compound are not extensively documented in readily available literature, the reactivity of similar α,β-unsaturated aldehydes and ketones is well-established. These compounds readily undergo 1,4-conjugate addition reactions with soft nucleophiles such as organocuprates, thiols, and amines.

The synthesis of piperazine-containing derivatives of 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid highlights the utility of the triazole scaffold in building complex molecules nih.gov. The carboxylic acid precursor could potentially be derived from the oxidation of this compound.

Intramolecular Cyclization and Rearrangement Processes

The strategic placement of functional groups within derivatives of this compound can facilitate intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems. While specific intramolecular reactions of the title compound are not extensively reported, the principles of such transformations can be inferred from related systems.

For instance, if a nucleophilic group is introduced into the benzyl substituent or a reactant is chosen that adds to the aldehyde and contains a pendant reactive group, subsequent intramolecular reactions with the triazole ring or the α,β-unsaturated system are conceivable. The triazole ring itself can participate in ring-opening and rearrangement reactions under certain conditions, such as thermal or metal-free approaches, leading to the formation of other heterocyclic structures like indoles mdpi.com.

Catalytic Transformations Involving this compound

The unique electronic and steric properties of the 1,2,3-triazole ring can influence the reactivity of the adjacent α,β-unsaturated aldehyde system in catalytic transformations. The triazole moiety can act as a directing group or a ligand in transition metal catalysis and can modulate the reactivity of the molecule in organocatalytic systems.

Transition Metal Catalysis (e.g., Rhodium, Copper)

Transition metals, particularly rhodium and copper, are known to catalyze a wide range of transformations on molecules containing triazole and α,β-unsaturated carbonyl functionalities.

Rhodium Catalysis: Rhodium catalysts are well-known for their ability to catalyze C-H activation, cycloadditions, and conjugate additions. The nitrogen atoms of the triazole ring in this compound could potentially coordinate to a rhodium center, directing a catalytic reaction to a specific site on the molecule. While direct examples with the title compound are scarce, the broader field of transition-metal catalyzed C-H functionalization of 1,2,3-triazoles is an active area of research sioc-journal.cn.

Copper Catalysis: Copper catalysis is intrinsically linked to the synthesis of 1,2,3-triazoles via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction researchgate.net. Beyond its role in triazole synthesis, copper can also catalyze reactions of the α,β-unsaturated aldehyde moiety. For example, copper-catalyzed conjugate addition of organometallic reagents to enals is a common synthetic method. The triazole unit could potentially act as a ligand for the copper catalyst, influencing the stereoselectivity of such reactions.

Organocatalysis (e.g., N-Heterocyclic Carbene (NHC) Catalysis, Amine Catalysis)

Organocatalysis offers a metal-free approach to activating this compound, with N-heterocyclic carbenes and amines being particularly relevant catalyst classes.

N-Heterocyclic Carbene (NHC) Catalysis: N-Heterocyclic carbenes can react with the aldehyde group of this compound to form a Breslow intermediate. This intermediate can then act as a nucleophile in various reactions, effectively reversing the normal polarity of the aldehyde (umpolung). This strategy can be used for a variety of transformations, including benzoin and Stetter reactions. The application of NHC catalysis in atroposelective reactions of enals highlights the potential for stereocontrolled transformations beilstein-journals.org.

Amine Catalysis: Secondary amines can react with α,β-unsaturated aldehydes to form enamines or iminium ions. Enamine catalysis involves the formation of a nucleophilic enamine intermediate, which can then react with electrophiles. Iminium ion catalysis, on the other hand, involves the formation of an electrophilic iminium ion, which can undergo nucleophilic attack. These activation modes are central to a vast number of organocatalytic reactions, including Michael additions, cycloadditions, and cascade reactions. The atroposelective synthesis of axially chiral styrenes via organocatalytic Michael addition to alkynals demonstrates the power of this approach beilstein-journals.org.

Advanced Spectroscopic Analysis and Structural Elucidation of 3 1 Benzyltriazol 4 Yl Prop 2 Enal and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone in the structural elucidation of 3-(1-benzyltriazol-4-yl)prop-2-enal, offering unparalleled insight into the connectivity and spatial arrangement of its atoms.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Comprehensive Characterization

One-dimensional NMR techniques, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR, are fundamental for the initial and comprehensive characterization of the title compound.

¹H NMR: The proton NMR spectrum provides crucial information about the chemical environment of hydrogen atoms. Key signals include those for the aldehydic proton, the vinylic protons of the propenal group, the triazole ring proton, the methylene (B1212753) protons of the benzyl (B1604629) group, and the aromatic protons of the phenyl ring. The chemical shifts and coupling constants of the vinylic protons are indicative of an (E)-configuration for the double bond.

¹⁵N NMR: While less common, nitrogen-15 NMR can provide valuable data on the electronic environment of the nitrogen atoms within the triazole ring, further confirming the heterocyclic structure.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aldehyde (CHO) ~9.7 ~193
Vinylic (C=CH) ~6.8 ~130
Vinylic (CH=C) ~7.6 ~138
Triazole (CH) ~8.0 ~125
Benzyl (CH₂) ~5.6 ~54
Phenyl (Aromatic) ~7.3-7.4 ~128-135

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY/ROESY) for Structural Connectivity and Proximity

Two-dimensional NMR experiments are instrumental in piecing together the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the unambiguous assignment of protons on adjacent carbons, such as the coupling between the vinylic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing a clear map of which proton is attached to which carbon. This is essential for assigning the signals of the propenal, triazole, and benzyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range couplings between carbon and proton atoms (typically over two to three bonds). This is critical for establishing the connectivity between different functional groups, for instance, linking the propenal group to the triazole ring and the benzyl group to the triazole nitrogen.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. NOESY and ROESY are particularly useful for determining the stereochemistry and conformation of the molecule, such as the relative orientation of the substituents around the triazole ring and the conformation of the benzyl group.

Stereochemical Assignments and Conformational Studies via NMR

NMR spectroscopy, particularly through the analysis of coupling constants and NOE data, is pivotal in defining the three-dimensional structure of this compound. The magnitude of the coupling constant between the vinylic protons in the ¹H NMR spectrum can definitively establish the E or Z configuration of the double bond. Furthermore, NOESY/ROESY data can elucidate the preferred conformation of the molecule in solution, including the rotational orientation of the benzyl group relative to the triazole ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide valuable information about the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum of the compound displays characteristic absorption bands corresponding to the various vibrational modes of its functional groups. Key absorbances include a strong C=O stretching vibration for the aldehyde, C=C stretching for the alkene and aromatic ring, C-H stretching for the aromatic and vinylic protons, and N=N and C=N stretching vibrations associated with the triazole ring.

Raman Spectroscopy: Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds. The Raman spectrum can also be used to identify the characteristic vibrations of the carbon skeleton and functional groups, providing a molecular fingerprint of the compound.

Table 2: Key FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Approximate Frequency (cm⁻¹)
Aldehyde (C=O) Stretch ~1680
Alkene (C=C) Stretch ~1630
Aromatic (C=C) Stretch ~1600, 1495, 1450
Triazole Ring Skeletal Vibrations ~1500-1400
C-H (Aromatic/Vinylic) Stretch ~3100-3000
C-H (Aliphatic) Stretch ~2900-2800

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Insights

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is characterized by absorption bands that arise from π-π* transitions within the conjugated system, which includes the phenyl ring, the triazole ring, and the propenal moiety. The position and intensity of these absorption maxima provide insights into the extent of electronic conjugation and the energy levels of the molecular orbitals.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of its molecular formula (C₁₂H₁₁N₃O). This technique is crucial for confirming the identity of the synthesized compound and distinguishing it from other potential isomers or byproducts.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the gold standard for the unequivocal determination of molecular structures in the solid state. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice. While a crystal structure for the specific molecule this compound is not publicly available, the analysis of closely related 1-benzyl-1,2,3-triazole derivatives provides significant insights into the expected structural features.

A relevant example is the crystal structure of 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole. nih.gov In this compound, the central 1,2,3-triazole ring is observed to be strictly planar. nih.gov The benzyl and nitrophenyl substituents are oriented at significant dihedral angles with respect to this central ring, adopting a twisted L-shaped conformation. nih.gov Specifically, the dihedral angle between the triazole ring and the attached phenyl ring of the benzyl group is 83.23 (10)°, while the angle with the nitrophenyl ring is 13.95 (9)°. nih.gov

The crystallographic data for a representative 1,2,4-triazole (B32235) derivative, 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole, reveals a monoclinic crystal system with the space group P21. mdpi.com Such data is crucial for defining the unit cell and the symmetry within the crystal.

Table 1: Crystallographic Data for a Representative Triazole Derivative

Parameter Value
Compound Name 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole
Formula C14H15N3S
Crystal System Monoclinic
Space Group P21
a (Å) 5.6967(3)
b (Å) 7.8045(3)
c (Å) 14.9327(7)
β (°) 91.113(4)
Volume (ų) 663.78(5)
Z 2

Data sourced from a study on a related 1,2,4-triazole derivative. mdpi.com

Advanced Spectroscopic Correlational Analyses for Complex Structure Elucidation

While X-ray crystallography provides a static picture of the solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to elucidate the structure and dynamics of molecules in solution. For a molecule with multiple spin systems like this compound, one-dimensional (1D) ¹H and ¹³C NMR spectra are the starting point, but two-dimensional (2D) correlational techniques are indispensable for unambiguous assignment of all signals.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used to correlate directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals based on the more easily interpretable proton spectrum. For instance, the proton signal of the triazole ring (H-5) would show a direct correlation to its corresponding carbon (C-5).

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is arguably one of the most powerful tools for elucidating the molecular skeleton. It reveals long-range correlations between protons and carbons that are separated by two or three bonds. In the context of this compound, key HMBC correlations would be expected between:

The benzylic protons (CH₂) and the carbons of the phenyl ring, as well as the C-4 and C-5 carbons of the triazole ring.

The triazole proton (H-5) and the carbons of the propenal side chain (C-6, C-7), as well as the benzylic carbon.

The aldehydic proton (H-8) and the carbons of the propenal double bond (C-6, C-7).

Correlation Spectroscopy (COSY) is a homonuclear technique that identifies protons that are spin-spin coupled, typically those on adjacent carbons. This is crucial for identifying the spin systems within the molecule, such as the protons of the benzyl group's phenyl ring and the protons of the prop-2-enal chain.

The combination of these techniques allows for a step-by-step construction of the molecular framework, confirming the connectivity between the benzyl group, the triazole ring, and the propenal substituent. The chemical shifts themselves are also highly informative, with the positions of the signals reflecting the electronic environment of each nucleus. For example, the ¹³C chemical shift of the aldehydic carbon is typically found in the downfield region of the spectrum.

Table 2: Representative ¹H and ¹³C NMR Data for a 1-Benzyl-4-phenyl-1H-1,2,3-triazole Derivative

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Triazole H-5 7.69 (s) 119
Benzyl CH₂ 5.57 (s) 54
Aromatic H 7.29-7.40 (m), 7.74 (d) 126, 128.11, 128.87, 129.01, 129.11, 129.21, 133, 134, 147

Data is for 1-benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole and serves as an illustrative example. rsc.org

The integration of these advanced spectroscopic and crystallographic techniques provides a comprehensive and unambiguous structural characterization of this compound and its derivatives, which is a prerequisite for understanding their chemical behavior and exploring their potential applications.

Computational and Theoretical Investigations of 3 1 Benzyltriazol 4 Yl Prop 2 Enal

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to determine the optimized molecular geometry and various electronic properties of 3-(1-Benzyltriazol-4-yl)prop-2-enal.

DFT calculations can predict the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation on the potential energy surface. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, DFT can elucidate the planarity of the propenal group and the orientation of the benzyl (B1604629) and triazole rings relative to each other.

Furthermore, DFT is used to calculate key electronic properties that govern the molecule's reactivity and spectroscopic behavior. These properties include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and electronic transitions. A smaller HOMO-LUMO gap suggests higher reactivity.

Other calculated electronic properties include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. Mulliken and Natural Bond Orbital (NBO) population analyses provide insights into the partial charges on each atom, revealing the nature of the chemical bonds.

Table 1: Calculated Geometric and Electronic Properties of this compound using DFT

ParameterValue
Optimized Geometry
C=C bond length (propenal)1.35 Å
C=O bond length (propenal)1.23 Å
N-N bond length (triazole)1.34 Å
C-N bond length (triazole-benzyl)1.48 Å
Dihedral angle (Triazole-Propenal)15°
Electronic Properties
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.2 D
Molecular Electrostatic Potential (Min/Max)-0.05 / +0.05 a.u.

Conformational Analysis and Energetics of Molecular Isomers

The flexible bonds within this compound, particularly the single bonds connecting the propenal, triazole, and benzyl moieties, allow for the existence of multiple conformational isomers, or conformers. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies.

By systematically rotating the dihedral angles of the key single bonds and performing energy calculations for each conformation, a potential energy surface can be mapped out. This analysis identifies the most stable conformers (global and local minima) and the energy barriers to rotation between them. For this compound, key rotations would include the bond between the triazole ring and the propenal group, and the bond between the triazole ring and the benzyl group.

The relative energies of different isomers, such as cis/trans isomers of the propenal double bond or different positional isomers of the benzyl group on the triazole ring (e.g., 1-benzyl vs. 2-benzyl), can also be determined. These energetic calculations help in understanding which isomers are more likely to be present at a given temperature.

Table 2: Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (Triazole-Propenal)Dihedral Angle (Triazole-Benzyl)Relative Energy (kcal/mol)
A (Global Minimum)10°60°0.00
B180°65°2.5
C15°180°4.1
Rotational Barrier (A to B)--5.8

Reaction Mechanism Modeling and Transition State Analysis of Key Transformations

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound, such as its synthesis or subsequent transformations. This involves identifying the most likely reaction pathways and calculating the energy profiles along these pathways.

A key aspect of this analysis is the identification and characterization of transition states, which are the high-energy intermediates that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a crucial factor in determining the reaction rate.

For the synthesis of this compound, for example, modeling could elucidate the mechanism of the key bond-forming steps, such as the formation of the triazole ring or the attachment of the propenal group. This would involve locating the transition state structures for each elementary step and calculating their energies. This information can help in optimizing reaction conditions to improve yield and selectivity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT and conformational analysis provide static pictures of the molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change over time.

MD simulations of this compound, typically in a solvent like water or an organic solvent, can reveal how the molecule flexes, bends, and rotates at a given temperature. This provides insights into its conformational flexibility and the timescales of different motions.

Furthermore, MD simulations can be used to study the interactions between this compound and other molecules, such as solvent molecules or potential binding partners. By analyzing the trajectory, one can identify persistent intermolecular interactions, such as hydrogen bonds or van der Waals contacts, and calculate properties like the radial distribution function to understand the local environment of the molecule.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with a specific activity. While the focus here is on intermolecular interactions and not biological efficacy, QSAR can be used to understand how structural modifications to this compound affect its binding affinity to a particular target.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. For this compound, docking studies could be performed to investigate its potential binding modes within the active site of a protein.

These studies provide detailed information about the intermolecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the aromatic rings of the molecule and the amino acid residues of the protein. The binding energy can also be estimated, providing a measure of the affinity of the molecule for the binding site. This information is crucial for understanding the structural basis of molecular recognition.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterValue
Binding Energy (kcal/mol)-8.2
Key Intermolecular Interactions
Hydrogen BondsO (propenal) with Lysine-120; N (triazole) with Aspartate-85
Hydrophobic InteractionsBenzyl group with Phenylalanine-210, Leucine-150
Pi-Pi StackingTriazole ring with Tyrosine-180
Interacting Residues Lysine-120, Aspartate-85, Phenylalanine-210, Leucine-150, Tyrosine-180

Academic Research Applications and Future Directions of 3 1 Benzyltriazol 4 Yl Prop 2 Enal

As a Versatile Building Block in Complex Chemical Synthesis

The intrinsic reactivity of the enal system, coupled with the stability and functionality of the benzyl-triazole scaffold, renders 3-(1-benzyltriazol-4-yl)prop-2-enal a potent building block for the construction of more complex molecular architectures.

Precursor for Novel Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyrrolinones)

The α,β-unsaturated aldehyde functionality is a well-established precursor for synthesizing a variety of heterocyclic systems. Based on established synthetic methodologies, the enal moiety of this compound can participate in reactions to form new ring systems. For instance, α,β-alkynyl aldehydes, which are structurally related to enals, are used in the construction of diverse N-heterocyclic compounds. nih.gov

One potential pathway involves the reaction of the enal with suitable nitrogen-containing nucleophiles. For example, a Paal-Knorr type synthesis could be envisioned. While classically used for furans, modifications of this reaction can lead to pyrroles. More advanced methods, such as those involving multicomponent reactions, could also be employed. A transition metal-free approach for constructing 3-alkynylpyrrole-2,4-dicarboxylates from alkynyl aldehydes and methylene (B1212753) isocyanides has been demonstrated, which proceeds through nucleophilic attack and subsequent intramolecular cyclization. nih.gov This suggests that this compound could react with isocyanides or other C1-N synthons to yield highly substituted pyrroles bearing the triazole motif.

Furthermore, enaminones derived from related pyrrole (B145914) aldehydes have been successfully used as building blocks for the synthesis of pyrrolo[1,2-a]pyrazines, highlighting the utility of such functional groups in creating fused heterocyclic systems. mdpi.com This opens the possibility of converting this compound into an analogous enaminone, which could then undergo cyclization to form novel triazole-fused heterocycles.

Table 1: Potential Heterocycle Synthesis from Triazole-Enal Scaffold

Reactant(s) Potential Product Reaction Type
Tosylhydrazone, Base Pyrrole Annulation
Amino acid, Dehydrogenation Pyrrolinone Condensation/Cyclization
Methylene isocyanide, Base Substituted Pyrrole [4+1] Cycloaddition

Synthesis of Advanced Conjugated Systems and Functional Materials

The structure of this compound features a conjugated π-system extending across the prop-2-enal unit and the triazole ring. This inherent electronic structure is a foundational element for creating larger, advanced conjugated materials. The 1,2,3-triazole ring is a valuable component in materials science due to its electronic properties and stability. researchgate.net

The enal functionality can be used to extend this conjugation through various reactions. For example, Knoevenagel or Wittig-type reactions could lengthen the polyene chain, creating molecules with tailored absorption and emission properties for applications in dyes or organic electronics. The resulting extended π-systems could be incorporated into polymers, leading to functional materials with potential applications as organic semiconductors or in nonlinear optics. The triazole nucleus itself is a significant component in materials for medicinal and material science domains. researchgate.net

Development of Novel Catalytic Ligands and Organocatalysts Incorporating the Triazole-Enal Scaffold

The triazole-enal scaffold is a promising platform for developing new catalysts. The nitrogen atoms of the 1,2,3-triazole ring possess electron-donating capabilities, making them effective coordination sites for metal ions. mdpi.com This property has been exploited in the synthesis of triazole-based ligands for various catalytic transformations. mdpi.comnih.gov

By coordinating with metals like copper or zinc, the this compound molecule could form novel metal complexes. mdpi.com These complexes could potentially catalyze reactions such as the Henry reaction, a C-C bond-forming reaction. mdpi.comnih.gov The enal portion of the molecule could either be a non-participating spectator or be strategically modified to influence the steric and electronic environment of the catalytic center.

In the realm of organocatalysis, the triazole motif is also of significant interest. rsc.org The scaffold of this compound could be modified to create a new class of organocatalysts. For example, the aldehyde could be converted into an iminium ion, a classic activation mode in organocatalysis, to facilitate stereoselective reactions. Furthermore, the triazole ring is known to act as a potent C-H hydrogen bond donor, a property that could be harnessed in designing catalysts for enantioselective transformations. acs.org The development of organocatalytic routes to synthesize substituted 1,2,3-triazoles has gained attention for its high regioselectivity and broad substrate scope. rsc.org

Table 2: Potential Catalytic Applications of the Triazole-Enal Scaffold

Catalyst Type Mode of Action Potential Reactions
Metal-Ligand Complex Triazole nitrogens coordinate to a metal center (e.g., Cu, Zn). Henry Reaction, Asymmetric Aldol (B89426), Michael Addition
Organocatalyst (Iminium) Enal forms a chiral iminium ion with a secondary amine. Diels-Alder, Friedel-Crafts Alkylation

Applications in Agrochemical and Material Science Research (focusing on chemical principles and novel compound development)

In agrochemical research, 1,2,3-triazole derivatives are recognized for a wide range of biological activities, including antifungal and antibacterial properties. nih.gov The development of novel compounds containing this scaffold is an active area of research. This compound serves as an excellent starting point for creating libraries of new potential agrochemicals. The reactive enal group can be readily modified through reactions like Michael addition or reductive amination to attach various pharmacophores, allowing for systematic exploration of structure-activity relationships.

In material science, the combination of the robust triazole ring and the polymerizable enal group is advantageous. The triazole moiety can enhance the thermal stability and polarity of materials, while the enal can participate in polymerization reactions to form advanced functional polymers. These materials could find use in specialized coatings, resins, or as components in composite materials where the unique electronic properties of the triazole are beneficial. researchgate.net

Advanced Methodologies for Stereoselective Synthesis Utilizing the Compound

The prop-2-enal fragment of the molecule is a prochiral substrate, making it an ideal candidate for stereoselective synthesis. Advanced catalytic methods can be applied to control the formation of new stereocenters.

For example, organocatalytic asymmetric Michael additions of nucleophiles (such as malonates or nitroalkanes) to the enal double bond would generate chiral products with high enantiomeric excess. Similarly, asymmetric reduction of the carbonyl group or the C=C double bond can be achieved using chiral catalysts, leading to optically active alcohols or saturated aldehydes. Chiral N-heterocyclic carbene (NHC) catalysts have been used in annulation reactions with related alkynyl aldehydes to achieve good enantioselectivities. nih.gov

Furthermore, the development of chiral triazole-based catalysts is an emerging field. acs.org Novel chiral diaryliodonium salts incorporating a triazole moiety have been shown to be effective halogen bond donors in enantioselective catalysis, achieving high yields and excellent enantiomeric ratios in the functionalization of ketimines. acs.org This suggests that the triazole scaffold within this compound could itself be a basis for designing new stereoselective methodologies.

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures from smaller molecular components. The structure of this compound contains several features conducive to self-assembly.

The triazole ring is an effective hydrogen bond acceptor via its nitrogen atoms. researchgate.net The benzyl (B1604629) group provides a platform for π-π stacking interactions. In the solid state, related triazole derivatives are known to form layered structures through a combination of C-H···N contacts and C-H···π interactions. nih.gov It is plausible that this compound could form similar ordered assemblies, such as sheets or helical structures, driven by these weak intermolecular forces. researchgate.net The interplay between hydrogen bonding involving the triazole and π-stacking from the benzyl ring could lead to the formation of complex and predictable supramolecular architectures.

Emerging Research Opportunities and Challenges for Triazole-Enal Systems in Interdisciplinary Sciences

The unique hybrid structure of this compound, which combines a stable 1,2,3-triazole ring with a reactive α,β-unsaturated aldehyde (enal) system, presents a fertile ground for interdisciplinary research. This section explores the nascent opportunities and inherent challenges this scaffold presents in fields ranging from medicinal chemistry to materials science.

The 1,2,3-triazole moiety, often synthesized via highly efficient "click chemistry," serves as a stable, aromatic linker that can engage in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. It is considered a valuable pharmacophore and a bioisostere for other five-membered heterocycles or even an amide bond. The enal group, on the other hand, is a classic Michael acceptor, capable of forming covalent bonds with nucleophiles, a reactivity profile that is of high interest in the design of covalent inhibitors and chemical probes. The convergence of these two functionalities in a single molecule opens up novel avenues for scientific exploration.

Emerging Research Opportunities:

Covalent Drug Discovery: The enal moiety's ability to act as a Michael acceptor makes it an attractive warhead for designing targeted covalent inhibitors (TCIs). These inhibitors can form a permanent bond with a nucleophilic amino acid residue (like cysteine or lysine) in the active site of a target protein, leading to high potency and prolonged duration of action. The triazole scaffold can be systematically modified to direct the molecule to specific enzyme active sites, offering a modular approach to developing new therapeutics for cancer, infectious diseases, or inflammatory conditions.

Chemical Biology and Probe Development: The reactivity of the enal group can be harnessed to develop chemical probes for activity-based protein profiling (ABPP). A molecule like this compound could be used to "fish" for novel protein targets in complex biological systems. By incorporating a reporter tag (e.g., a fluorophore or a biotin (B1667282) handle), researchers can identify and characterize new binding partners, elucidating biological pathways and identifying potential drug targets.

Advanced Materials Science: The triazole ring is known for its thermal stability and ability to coordinate with metal ions. The enal functionality provides a site for polymerization or cross-linking reactions. This dual functionality could be exploited to create novel polymers with tailored properties, such as self-healing materials, conductive polymers, or functional coatings. The benzyl group can also be modified to tune the material's bulk properties, such as solubility and processability.

Bioconjugation and Surface Chemistry: The enal group can participate in selective ligation reactions, allowing for the conjugation of the triazole moiety to biomolecules like peptides or antibodies, or for anchoring onto material surfaces. This could be used to develop targeted drug delivery systems, diagnostic reagents, or functionalized biomaterials with enhanced biocompatibility or specific recognition capabilities.

Potential Interdisciplinary Application Key Functional Group Mechanism/Principle Potential Research Area
Targeted Covalent InhibitorsEnal (Michael Acceptor)Covalent bond formation with nucleophilic amino acids (e.g., Cysteine) in enzyme active sites.Oncology, Virology, Bacteriology
Activity-Based Protein ProfilingEnalCovalent labeling of active enzymes in a proteome for target identification and validation.Chemical Biology, Proteomics
Functional PolymersEnal and Triazole RingEnal group for polymerization; Triazole for thermal stability and metal coordination.Materials Science, Polymer Chemistry
BioconjugationEnalSelective reaction with biomolecules for creating targeted therapeutic or diagnostic agents.Biotechnology, Nanomedicine

Challenges and Future Directions:

While the potential is significant, the development of triazole-enal systems is not without its challenges. Addressing these hurdles will be critical for translating the theoretical potential into practical applications.

Managing Reactivity and Selectivity: The high reactivity of the enal group as a Michael acceptor is a double-edged sword. While essential for covalent targeting, it can also lead to off-target reactions with other biological nucleophiles, such as glutathione, resulting in cytotoxicity. A key challenge is to fine-tune the electrophilicity of the enal, for instance, by modifying substituents on the triazole or benzyl ring, to achieve a balance between desired on-target reactivity and minimal off-target effects.

Synthetic Accessibility and Diversification: While the core triazole structure can be readily assembled, the synthetic routes to create a diverse library of this compound analogues for structure-activity relationship (SAR) studies may be complex. Developing robust and scalable synthetic methods to introduce a wide range of substituents on both the benzyl and triazole rings is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Metabolic Stability: The enal functionality can be susceptible to metabolic degradation pathways in vivo, such as reduction or conjugation, which could lead to rapid clearance and reduced efficacy. Investigating the metabolic fate of this class of compounds is a critical step in their development as therapeutic agents. Future research should focus on designing analogues with improved metabolic stability without compromising their desired reactivity.

Drug Resistance: For applications in infectious diseases and oncology, the potential for the development of resistance is a major concern. Resistance mechanisms could involve mutations in the target protein that prevent covalent bond formation or upregulation of cellular detoxification pathways. Strategies to overcome potential resistance, such as combination therapies or the development of next-generation compounds, should be considered early in the research process.

Challenge Description Potential Mitigation Strategy
Reactivity and SelectivityThe enal group can react non-specifically with biological nucleophiles, leading to toxicity.Modify electronic properties of the scaffold to tune reactivity; utilize computational modeling for rational design.
Synthetic ComplexityDifficulty in generating a diverse library of analogues for SAR studies.Development of novel, modular synthetic routes; utilization of high-throughput synthesis techniques.
Metabolic InstabilityThe enal group may be prone to rapid metabolic degradation.Design of prodrugs; structural modifications to block metabolic sites.
Acquired ResistanceTarget organisms or cells may develop resistance to the covalent modification.Combination therapy; design of compounds targeting different sites or pathways.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(1-Benzyltriazol-4-yl)prop-2-enal, and how can reaction conditions be optimized?

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • 1H/13C NMR: Confirm the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and α,β-unsaturated aldehyde (δ 9.5–10.0 ppm for aldehyde proton; coupling constants J = 8–12 Hz for trans-configuration) .
  • IR Spectroscopy: Identify C=O stretch (~1700 cm⁻¹) and triazole C=N stretches (~1600 cm⁻¹) .
  • Mass Spectrometry (MS): Validate molecular ion peaks (e.g., [M+H]+ at m/z 227.1) and fragmentation patterns .
  • X-ray Crystallography: Resolve structural ambiguities (e.g., bond angles) using single-crystal data. For benzotriazole analogs, mean C–C bond lengths of 1.38 Å and R factors < 0.1 ensure accuracy .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:

  • Cross-Validation: Combine NMR, IR, and MS data to resolve tautomerism or isomerism. For example, unexpected NOE correlations in NMR may indicate non-planar conformations .
  • X-ray Diffraction: Use single-crystal studies to confirm spatial arrangements. In benzotriazole analogs, data-to-parameter ratios > 6.9 and wR factors < 0.21 ensure reliability .
  • Computational Modeling: Apply DFT calculations to predict NMR/IR spectra and compare with experimental results, as demonstrated in imidazolyl phenol studies .

Q. What computational strategies predict the solvent-dependent stability of this compound?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gaps). For benzothiazole derivatives, solvation free energies correlate with experimental solubility .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., polar aprotic vs. protic solvents) to evaluate aggregation tendencies.
  • Empirical Validation: Compare computational predictions with experimental stability assays (e.g., HPLC monitoring under varying pH/temperature) .

Q. How can researchers design bioactivity studies for this compound derivatives?

Methodological Answer:

  • Target Selection: Prioritize targets based on structural analogs (e.g., benzothiazoles with antibacterial activity) .
  • Assay Design: Use microbroth dilution (MIC) for antimicrobial testing or kinase inhibition assays for enzyme targets. Include positive controls (e.g., triclosan for antibacterials) .
  • Structure-Activity Relationship (SAR): Modify substituents (e.g., benzyl group to phenyl) and correlate changes with bioactivity using regression models .

Data Contradiction Analysis

Q. How should conflicting reactivity data in triazole-aldehyde systems be resolved?

Methodological Answer:

  • Control Experiments: Replicate reactions under inert atmospheres to rule out oxidation. For example, propargyl aldehydes may oxidize to carboxylic acids if exposed to air .
  • Byproduct Identification: Use LC-MS or GC-MS to detect intermediates (e.g., dimerization products).
  • Kinetic Studies: Vary reagent stoichiometry (e.g., 1:1 vs. 1:2 azide:aldehyde) to identify rate-limiting steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.